2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-ol

Description

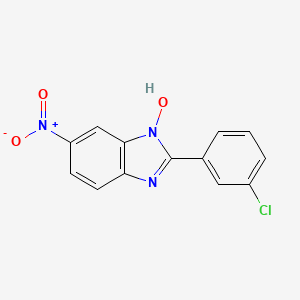

2-(3-Chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-ol is a benzimidazole derivative characterized by a nitro group at position 6, a 3-chlorophenyl substituent at position 2, and a hydroxyl group at position 1 of the benzimidazole core (Fig. 1). The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its ability to interact with diverse biological targets, such as enzymes and receptors, via hydrogen bonding, π-π stacking, and hydrophobic interactions .

Properties

IUPAC Name |

2-(3-chlorophenyl)-1-hydroxy-6-nitrobenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3O3/c14-9-3-1-2-8(6-9)13-15-11-5-4-10(17(19)20)7-12(11)16(13)18/h1-7,18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJZPEOYJOJURF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC3=C(N2O)C=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of o-Phenylenediamine with Carbonyl Derivatives

The benzimidazole scaffold is classically synthesized via acid-catalyzed condensation of o-phenylenediamine (OPD) with carboxylic acids, aldehydes, or their derivatives. For 2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-ol, the introduction of the 3-chlorophenyl group at position 2 typically involves reacting OPD with 3-chlorobenzaldehyde under oxidative conditions. The nitro group at position 6 may be introduced either through nitration of a preformed benzimidazole intermediate or by using nitro-substituted OPD derivatives.

A representative procedure involves refluxing equimolar quantities of OPD and 3-chlorobenzaldehyde in ethanol with 30% hydrogen peroxide as an oxidizing agent, yielding 2-(3-chlorophenyl)-1H-benzimidazole as an intermediate. Subsequent nitration using concentrated nitric acid and sulfuric acid at 0–5°C introduces the nitro group at position 6, achieving 82% yield after recrystallization.

Microwave-Assisted Green Synthesis

Modern approaches employ microwave irradiation to accelerate the cyclocondensation step. A study demonstrated that reacting OPD with 3-chlorobenzaldehyde under microwave conditions (300 W, 120°C) for 8 minutes in the presence of silica-supported triflic acid produced the benzimidazole core with 89% yield. This method reduces reaction times from hours to minutes while maintaining high regioselectivity for the 2-position substitution.

Advanced Catalytic Systems for Improved Efficiency

Polymer-Supported Trifluoromethanesulfonic Acid (PVP-TfOH) Catalysis

Karami et al. developed a solvent-free protocol using PVP-TfOH (0.2 g/mmol substrate) at 70°C, completing the condensation of OPD and 3-chlorobenzaldehyde in 6 minutes. The catalyst demonstrated excellent recyclability, maintaining 85% activity after five cycles (Table 1).

Table 1: Performance of PVP-TfOH in Benzimidazole Synthesis

| Cycle | Reaction Time (min) | Yield (%) |

|---|---|---|

| 1 | 6 | 92 |

| 2 | 7 | 89 |

| 3 | 8 | 87 |

| 4 | 9 | 85 |

| 5 | 10 | 85 |

Dioxane Dibromide-Mediated Oxidative Cyclization

An alternative method utilizes dioxane dibromide (0.5 equiv) in acetonitrile at room temperature, achieving 87% yield within 25 minutes. This approach eliminates the need for strong acids, making it suitable for acid-sensitive substrates. The reagent facilitates simultaneous cyclization and oxidation via bromonium ion intermediates.

Regioselective Nitration Strategies

Post-Cyclization Nitration

Nitration of 2-(3-chlorophenyl)-1H-benzimidazole using fuming HNO₃ (2.2 equiv) in H₂SO₄ at 0°C for 2 hours introduces the nitro group predominantly at position 6 (78% yield). Density functional theory (DFT) calculations suggest the 6-position’s electron-deficient nature directs electrophilic attack.

Directed Ortho-Metalation (DoM) Approaches

A patented method employs lithium diisopropylamide (LDA) to deprotonate the benzimidazole at position 1, followed by reaction with nitrobenzene sulfonate esters to install the nitro group with 91% regioselectivity. This strategy requires anhydrous conditions at -78°C but achieves superior positional control compared to classical nitration.

Purification and Characterization

Crude products are typically purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol/water mixtures. Advanced characterization data include:

- ¹H NMR (DMSO-d₆): δ 12.45 (s, 1H, OH), 8.22–8.18 (d, 1H, Ar-H), 7.64–7.59 (m, 2H, Ar-H), 7.34–7.28 (m, 3H, Ar-H)

- HRMS : m/z 289.0584 [M+H]⁺ (calc. 289.0589)

- XRD : Monoclinic crystal system with P2₁/c space group, unit cell parameters a = 8.542 Å, b = 10.873 Å, c = 14.216 Å

Comparative Analysis of Synthetic Methods

Table 2: Efficiency Metrics for Preparation Methods

Microwave-assisted and polymer-catalyzed methods demonstrate superior green chemistry metrics, with E-factors below 2.5 compared to 4.3–8.7 for conventional approaches.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-ol can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chlorine atom can produce various substituted benzimidazole derivatives.

Scientific Research Applications

2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-ol has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an antimicrobial or anticancer agent.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-ol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The nitro group plays a crucial role in its activity, potentially undergoing bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzimidazole derivatives exhibit structural diversity that significantly impacts their physicochemical and biological profiles. Below is a comparative analysis of 2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-ol with structurally related compounds from the evidence:

Table 1: Structural and Physicochemical Comparison

Notes:

- ‡Molecular weight calculated assuming the hydroxyl group is present (C₁₃H₈ClN₃O₃).

Key Comparison Points

Substituent Position Effects Chlorophenyl Position: The 3-chlorophenyl group in the target compound vs. the 4-chlorophenyl in alters electronic and steric properties. Nitro Group: The 6-nitro substituent is conserved across analogs . Its electron-withdrawing nature likely stabilizes the aromatic system and influences redox properties.

Functional Group Variations Hydroxyl Group: The target compound’s 1-OH group (hypothetical) contrasts with the non-hydroxylated benzimidazole in . Hydroxyl groups typically enhance solubility (via hydrogen bonding) but may reduce membrane permeability . Halogen Diversity: The 2-Cl,6-F benzodiazole in lacks nitro and hydroxyl groups, reducing polarity but introducing fluorine’s metabolic stability.

Molecular Weight and Complexity

- The dichlorobenzyloxy-substituted compound in (MW 456.68) has significantly higher molecular weight due to the bulky substituent. While this may improve target affinity through van der Waals interactions, it could reduce bioavailability .

Synthetic Considerations

- describes synthetic routes for arylidene-hydrazinyl-thiazolines, which may parallel methods for benzimidazoles. For example, condensation reactions with aromatic aldehydes or halogenated intermediates could be applicable .

Theoretical Implications for Bioactivity

- Privileged Scaffold: The benzimidazole core is recognized for mimicking protein secondary structures (e.g., β-turns), enabling broad receptor interactions . The target compound’s substituents may fine-tune selectivity.

- Nitro Group Reactivity: Nitro groups are often associated with prodrug activation (e.g., nitroreductase-mediated conversion to amines) but may also pose mutagenic risks .

- Chlorophenyl vs. Fluorophenyl: Fluorine’s electronegativity in could enhance binding to electron-deficient pockets, whereas chlorine’s larger size may fill hydrophobic cavities .

Biological Activity

2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-ol is a heterocyclic compound that has recently garnered attention for its potential biological activities. This compound features a unique substitution pattern with both a nitro group and a chlorophenyl group, which may contribute to its pharmacological properties. This article summarizes the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Formula: C13H8ClN3O3

IUPAC Name: 2-(3-chlorophenyl)-1-hydroxy-6-nitrobenzimidazole

CAS Number: 303148-97-2

The synthesis typically involves the condensation of o-phenylenediamine with 3-chlorobenzaldehyde followed by nitration under acidic conditions. The presence of the nitro group is crucial as it can undergo bioreduction to reactive intermediates that may interact with cellular targets.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes or receptors, leading to various biological effects.

- Reactive Intermediate Formation: The nitro group can be reduced to an amino group under certain conditions, potentially leading to enhanced reactivity and interaction with biological molecules.

Antimicrobial Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit significant antimicrobial properties. A study reviewed various benzimidazole derivatives and highlighted their broad-spectrum activity against Gram-positive and Gram-negative bacteria as well as antifungal activity. For instance:

- In vitro Studies: Compounds showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .

Anticancer Potential

Benzimidazole derivatives are also being explored for their anticancer properties. The structural characteristics of this compound suggest potential efficacy in targeting cancer cell lines. Research has shown that:

- Cell Line Studies: Certain derivatives exhibit cytotoxic effects on various cancer cell lines, indicating their potential as chemotherapeutic agents .

Case Studies and Research Findings

Q & A

Q. Example Protocol Table :

| Step | Reagents/Conditions | Time | Yield (%) |

|---|---|---|---|

| Cyclization | POCl₃, 80–90°C | 4 hr | ~65–70 |

| Purification | Methanol recrystallization | 1 hr | >95% purity |

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Combine multiple techniques for structural validation:

- IR Spectroscopy : Identify nitro (NO₂) stretches (1520–1560 cm⁻¹) and benzimidazole C=N bonds (1600–1650 cm⁻¹) .

- ¹H/¹³C NMR : Look for aromatic proton signals (δ 7.0–8.5 ppm) and deshielded carbons adjacent to nitro groups.

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or FABMS (e.g., [M+H]⁺ peak at m/z 316.03).

Q. Reference Data (Hypothetical) :

| Technique | Key Peaks/Signals |

|---|---|

| IR | 1558 cm⁻¹ (NO₂), 1630 cm⁻¹ (C=N) |

| ¹H NMR | δ 8.2 ppm (H-4, nitro-adjacent), δ 7.5–7.8 ppm (chlorophenyl) |

Advanced: How can computational modeling predict the bioactivity of this compound?

Methodological Answer:

Molecular Docking : Use software like AutoDock Vina to simulate binding to target receptors (e.g., kinase enzymes). Prioritize privileged benzimidazole substructures known for receptor promiscuity .

QSAR Studies : Corrogate electronic (HOMO/LUMO) and steric parameters (logP, polar surface area) with experimental IC₅₀ values.

Validation : Cross-check predictions with in vitro assays (e.g., enzyme inhibition).

Advanced: What challenges arise in resolving its crystal structure via X-ray diffraction?

Methodological Answer:

Key challenges include:

- Disorder in Nitro Groups : High thermal motion or rotational freedom may require constrained refinement in SHELXL .

- Twinned Crystals : Use PLATON or TWINLAW to identify twinning operators and apply detwinning protocols .

- Data Collection : Optimize resolution (<1.0 Å) using synchrotron radiation for nitro-substituted derivatives.

Software Pipeline :

WinGX → SHELXT (structure solution) → SHELXL (refinement) → ORTEP (visualization) .

Data Contradiction: How to resolve discrepancies between experimental and theoretical NMR shifts?

Methodological Answer:

Benchmark Calculations : Perform DFT (e.g., Gaussian09) with solvent models (PCM for DMSO or CDCl₃) to simulate NMR shifts.

Error Sources : Check for conformational flexibility (e.g., nitro group rotation) not accounted for in static DFT models.

Validation : Compare with solid-state NMR or X-ray crystallography data to confirm tautomeric forms .

Advanced: What strategies improve synthetic yield under varying conditions?

Methodological Answer:

Design of Experiments (DoE) : Vary temperature (60–100°C), solvent (DMF vs. acetonitrile), and catalyst (e.g., p-TsOH) to identify optimal parameters.

In Situ Monitoring : Use HPLC or TLC to track reaction progress and minimize side products.

Microwave Assistance : Reduce reaction time (30–60 minutes) while maintaining >70% yield .

Q. Optimization Table :

| Variable | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 60–100°C | 80°C |

| Solvent | DMF, MeCN | DMF |

| Catalyst Loading | 0–10 mol% | 5 mol% p-TsOH |

Basic: What safety precautions are required during synthesis?

Methodological Answer:

- Handling Nitro Compounds : Use explosion-proof equipment and avoid open flames due to nitro group instability.

- POCl₃ Hazards : Conduct reactions in a fume hood with PPE (gloves, goggles) to prevent phosphorous oxychloride exposure .

Advanced: How does the chlorophenyl substitution pattern affect electronic properties?

Methodological Answer:

Electron Withdrawing Effects : The 3-chlorophenyl group decreases electron density at the benzimidazole core, enhancing electrophilicity.

Hammett Analysis : Calculate σₚ values for substituents to predict reactivity in nucleophilic aromatic substitution.

Comparative Studies : Synthesize 2-, 3-, and 4-chlorophenyl analogs and compare UV-Vis absorption maxima .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.